N(4)-Tadmd

Beschreibung

N(4)-Tadmd, systematically named N-Nitrosodibenzylamine-d4 (CAS: 20002-23-7), is a deuterated nitrosamine derivative with the molecular formula C₁₄H₁₄N₂O . This compound features two benzyl groups bonded to a central nitrogen atom, which is further nitrosated (NO group).

Eigenschaften

CAS-Nummer |

117032-52-7 |

|---|---|

Molekularformel |

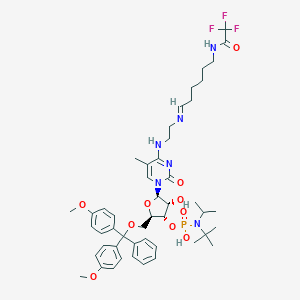

C48H64F3N6O10P |

Molekulargewicht |

973 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |

InChI |

InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60)/t39-,40-,41-,43-/m1/s1 |

InChI-Schlüssel |

OCLJXEFIQQRKNC-MMQDZLRKSA-N |

SMILES |

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |

Isomerische SMILES |

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |

Kanonische SMILES |

CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |

Synonyme |

N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-2'-deoxy-5-methylcytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-TADMD |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Molecular Weight : 242.28 g/mol (calculated based on formula).

- Structure : Aromatic benzyl groups confer lipophilicity, while the nitrosamine moiety is associated with reactivity.

- Applications : Primarily used as a stable isotopic analog in toxicology and environmental chemistry studies to trace nitrosamine behavior .

Comparison with Similar Compounds

Below is a comparative analysis with structurally related nitrosamines:

Table 1: Structural and Hazard Comparison

Key Findings:

Structural Differences: N-Nitrosodibenzylamine-d4’s benzyl groups increase steric bulk and lipophilicity compared to smaller alkyl groups in NDMA/NDEA. This may reduce metabolic activation (a key step in nitrosamine toxicity) . Deuterium substitution could slow metabolic degradation, altering pharmacokinetics compared to non-deuterated analogs.

Hazard Profile: Unlike NDMA and NDEA (classified as carcinogens), N-Nitrosodibenzylamine-d4 lacks hazard classification due to insufficient data . This contrasts with the broader nitrosamine family’s reputation for toxicity.

Research Gaps: No studies compare the carcinogenic potency of deuterated vs. non-deuterated nitrosamines. Environmental persistence data for N-Nitrosodibenzylamine-d4 is absent, unlike NDMA, which is highly persistent in water systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.